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Introduction
While the term "Flavidin" does not correspond to a known reagent for cell surface labeling in

the provided context, it is likely a conflation of "Avidin" and "flavin" or "fluorescent". Avidin and

its bacterial analog, streptavidin, are cornerstone proteins in a wide range of biological assays,

including cell surface labeling, due to their remarkably high affinity for biotin.[1] This application

note provides detailed protocols and data for utilizing avidin-biotin systems for the robust and

specific labeling of cell surface proteins. These methods are indispensable for researchers in

cell biology, immunology, and drug development for applications such as cell sorting,

microscopy, and flow cytometry.

The avidin-biotin complex is one of the strongest non-covalent interactions known in nature,

making it an ideal tool for molecular biology.[1] Streptavidin is often preferred over avidin as it is

not a glycoprotein and has a neutral isoelectric point, which can significantly reduce non-

specific binding in labeling applications.[1]

Principle of Avidin-Biotin Cell Surface Labeling
The fundamental principle of this technique involves a two-step or three-step approach. First,

cell surface proteins of interest are tagged with biotin. This can be achieved by using

biotinylated primary antibodies that target specific cell surface antigens, or by genetically

engineering cell surface proteins to express a tag that can be biotinylated. Subsequently, a

fluorescently labeled avidin or streptavidin conjugate is introduced, which binds with high

specificity and affinity to the biotin molecules, thereby labeling the cell surface.
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Quantitative Data on Labeling Parameters
Effective cell surface labeling is dependent on several factors including reagent concentrations,

incubation times, and the specific cell type. The following tables summarize key quantitative

parameters for optimizing cell surface labeling protocols.

Parameter Recommended Range Notes

Substrate Concentration 1–10 µM

Optimal concentrations are

typically between 1 and 5 µM

to maximize signal-to-

background ratio.[2]

Reaction Time 30 minutes to overnight

A 60-minute incubation is often

sufficient.[2] Longer times do

not necessarily improve signal

and may increase background.

[2]

Cell Density 1–10 x 10⁶ cells/mL
For flow cytometry

applications.[3]

Reagent Stock Concentration Working Dilution

CoA Substrate 1 mM in DMSO
1:200 for a final concentration

of 5 µM.[2]

ACP Synthase or SFP

Synthase
Varies

1:40 for a final concentration of

1 µM.[2]

Fixative (Formaldehyde) 3-4% in PBS Use fresh.[4]

Permeabilization (Triton X-100) 0.1% in PBS

For intracellular targets, not

typically for surface labeling

unless combined.[4]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.neb.com/en/protocols/0001/01/01/labeling-on-the-surface-of-cells-s9351
https://www.neb.com/en/protocols/0001/01/01/labeling-on-the-surface-of-cells-s9351
https://www.neb.com/en/protocols/0001/01/01/labeling-on-the-surface-of-cells-s9351
https://www.thermofisher.com/kr/ko/home/references/protocols/cell-and-tissue-analysis/protocols/viability-staining-flow-cytometry.html
https://www.neb.com/en/protocols/0001/01/01/labeling-on-the-surface-of-cells-s9351
https://www.neb.com/en/protocols/0001/01/01/labeling-on-the-surface-of-cells-s9351
https://www.abcam.com/en-us/technical-resources/protocols/phalloidin-staining
https://www.abcam.com/en-us/technical-resources/protocols/phalloidin-staining
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: General Cell Surface Labeling for Flow
Cytometry
This protocol describes a standard method for labeling suspended cells for analysis by flow

cytometry.

Materials:

Cells in suspension

Phosphate Buffered Saline (PBS)

Labeling Buffer (PBS with 0.5% BSA and 0.1% Sodium Azide)

Biotinylated primary antibody

Fluorescently labeled streptavidin

96-well microtiter plate or flow cytometry tubes

Procedure:

Prepare a single-cell suspension of the target cells.

Wash the cells and resuspend them in labeling buffer.[5]

Aliquot approximately 1 million cells into each well of a 96-well plate or into flow cytometry

tubes.[5]

Add the biotinylated primary antibody at the predetermined optimal concentration.

Incubate for 30-60 minutes at 4°C, protected from light.[5]

Wash the cells three times with wash buffer (PBS + 0.1% BSA + 0.1% NaN3).[5]

Resuspend the cells in labeling buffer containing the fluorescently labeled streptavidin at its

optimal dilution.
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Incubate for 30 minutes at 4°C, protected from light.[3]

Wash the cells three times with wash buffer.[5]

Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Protocol 2: Cell Surface Labeling of Adherent Cells for
Microscopy
This protocol is designed for labeling adherent cells cultured on coverslips or chamber slides

for visualization by fluorescence microscopy.

Materials:

Adherent cells cultured on coverslips or chamber slides

PBS

Blocking Buffer (PBS with 1% BSA)

Biotinylated primary antibody

Fluorescently labeled streptavidin

Fixative (e.g., 4% paraformaldehyde in PBS)

Mounting medium

Procedure:

Wash the cultured cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[6]

Wash the cells three times with PBS.

Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

[6]
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Incubate with the biotinylated primary antibody, diluted in Blocking Buffer, for 1-3 hours at

room temperature or overnight at 4°C.[6]

Wash the cells three times with PBS.

Incubate with fluorescently labeled streptavidin, diluted in Blocking Buffer, for 1 hour at room

temperature, protected from light.[6]

Wash the cells three times with PBS.

Mount the coverslip onto a microscope slide using a suitable mounting medium.

Image the cells using a fluorescence microscope.
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Caption: Experimental workflow for cell surface labeling using a biotinylated primary antibody

and fluorescent streptavidin.
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Caption: Principle of avidin-biotin based cell surface labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Streptavidin: Properties and Applications | Rockland [rockland.com]

2. neb.com [neb.com]

3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific -
KR [thermofisher.com]

4. Phalloidin staining protocol | Abcam [abcam.com]

5. Generalised FACS staining protocol [users.path.ox.ac.uk]

6. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b162293?utm_src=pdf-body-img
https://www.benchchem.com/product/b162293?utm_src=pdf-custom-synthesis
https://www.rockland.com/resources/streptavidin-properties-and-applications/
https://www.neb.com/en/protocols/0001/01/01/labeling-on-the-surface-of-cells-s9351
https://www.thermofisher.com/kr/ko/home/references/protocols/cell-and-tissue-analysis/protocols/viability-staining-flow-cytometry.html
https://www.thermofisher.com/kr/ko/home/references/protocols/cell-and-tissue-analysis/protocols/viability-staining-flow-cytometry.html
https://www.abcam.com/en-us/technical-resources/protocols/phalloidin-staining
http://users.path.ox.ac.uk/~scobbold/tig/facsprot.html
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/growing-staining-cells-immunofluorescence-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for Cell Surface
Labeling Using Avidin-Biotin Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162293#using-flavidin-for-cell-surface-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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